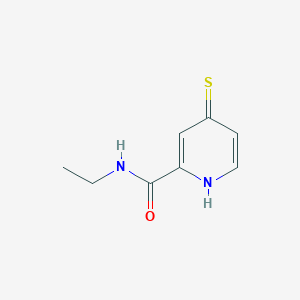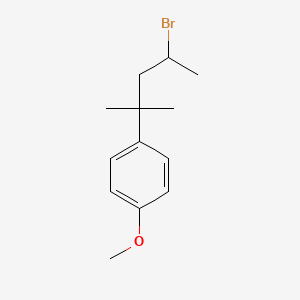![molecular formula C12H13NO4S B12315585 (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid is a compound that belongs to the class of organic compounds known as acrylic acids and derivatives. This compound features a phenyl ring substituted with an isothiazolidin-2-yl group, which is further oxidized to form a dioxidoisothiazolidinyl moiety. The presence of the acrylic acid functional group makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid typically involves the following steps:
Formation of the Isothiazolidin-2-yl Intermediate: The initial step involves the synthesis of the isothiazolidin-2-yl intermediate. This can be achieved through the reaction of a suitable amine with a thioamide under controlled conditions.
Oxidation to Dioxidoisothiazolidinyl: The isothiazolidin-2-yl intermediate is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or a peracid, to form the dioxidoisothiazolidinyl group.
Coupling with Acrylic Acid: The final step involves the coupling of the dioxidoisothiazolidinyl intermediate with acrylic acid or its derivatives under suitable reaction conditions, such as the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidoisothiazolidinyl group back to its corresponding isothiazolidinyl form.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Addition: The acrylic acid moiety can participate in addition reactions, such as Michael addition, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles (e.g., amines, alcohols)
Addition: Organometallic reagents, bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The acrylic acid moiety can also participate in reactions that alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of acrylic acid.
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of acrylic acid.
Uniqueness
The uniqueness of (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the dioxidoisothiazolidinyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Propriétés
Formule moléculaire |
C12H13NO4S |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
(E)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)/b7-4+ |
Clé InChI |
BSJXBECDACDIBZ-QPJJXVBHSA-N |
SMILES isomérique |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)/C=C/C(=O)O |
SMILES canonique |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)



![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
